molecular formula C13H13NO2 B3844679 N-(2-furylmethyl)-2-phenylacetamide CAS No. 100393-20-2

N-(2-furylmethyl)-2-phenylacetamide

Cat. No. B3844679
CAS RN: 100393-20-2
M. Wt: 215.25 g/mol
InChI Key: QGLKOMNTVWSEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-phenylacetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. FMA is a white or off-white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 257.31 g/mol and a melting point of 117-118°C.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-phenylacetamide is not fully understood, but it is believed to act through various pathways such as inhibition of enzymes involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-phenylacetamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under typical lab conditions and has a long shelf life. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-2-phenylacetamide. One area of interest is its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases such as neurodegenerative disorders. Additionally, research on optimizing the synthesis and formulation of this compound may lead to improved efficacy and bioavailability.

Scientific Research Applications

N-(2-furylmethyl)-2-phenylacetamide has been studied for its potential use as a pharmacological agent in various research applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its potential as an anticancer agent and has shown promising results in vitro.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKOMNTVWSEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293405
Record name N-(2-Furanylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100393-20-2
Record name N-(2-Furanylmethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100393-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.